molecular formula C40H38O2 B3123595 (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol CAS No. 309934-84-7

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol

Cat. No.: B3123595
CAS No.: 309934-84-7
M. Wt: 550.7 g/mol
InChI Key: AHHNRWUMZXBXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol is a chiral compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and applications.

Scientific Research Applications

®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol typically involves the coupling of 4-tert-butylphenyl groups with 1,1’-bi-2-naphthol. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

In industrial settings, the production of ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which ®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol exerts its effects involves its ability to act as a chiral catalyst. It interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of enantiomerically enriched products. The molecular targets include various enzymes and receptors, which it binds to selectively due to its chiral nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3’-Bis(4-tert-butylphenyl)-1,1’-bi-2-naphthol is unique due to its chiral nature and the presence of both naphthol and tert-butylphenyl groups. This combination allows it to function effectively as a chiral ligand and catalyst in various chemical reactions, making it highly valuable in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHNRWUMZXBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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